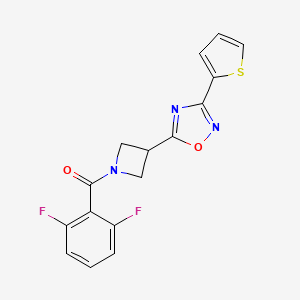

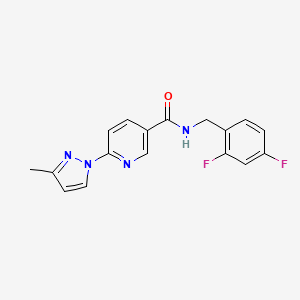

![molecular formula C8H9N5O B2927620 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 1208632-34-1](/img/structure/B2927620.png)

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is a chemical compound with the molecular weight of 191.19 . It is a powder at room temperature . This compound is a derivative of pyrazolopyridine, a medicinally privileged structure .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-aminopyrazoles and α-oxoketene dithioacetals . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide” is described by the InChI code: 1S/C8H9N5O/c1-4-6-2-5 (8 (14)11-9)3-10-7 (6)13-12-4/h2-3,12H,1,9H2, (H,10,13) (H,11,14) .Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of this compound . The reaction involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Derivatives

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is utilized in the synthesis of new heterocyclic derivatives, demonstrating its versatility as a reactive intermediate. Spectroscopic studies, elemental analysis, and X-ray structure analyses confirm the structures of the synthesized compounds, indicating its utility in developing compounds with potential applications in pharmaceuticals and materials science (Aly, El‐Emary, Mourad, Alyan, Bräse, & Nieger, 2019).

Metal Coordination and Magneto-Structural Correlations

This compound serves as a ligand in the formation of tetranuclear homoleptic copper(II) 2 x 2 rectangular grid complexes, showcasing its role in facilitating strict self-assembly processes. These complexes are investigated for their magneto-structural correlations, providing insights into the design of magnetic materials with specific properties (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).

Development of Chemosensors

The chemical serves as a building block in developing chemosensors for detecting metal ions, such as Al3+. The synthesized probes exhibit high sensitivity and selectivity, highlighting the compound's potential in environmental monitoring and biological applications (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).

Antibacterial Activity

Research has also explored the antibacterial potential of pyrazolo[3,4-b]pyridine derivatives synthesized from 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide. These studies have identified moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, indicating the compound's relevance in medicinal chemistry for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Mecanismo De Acción

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been associated with a wide range of biological activities . They have been described as potential lead candidates against Mycobacterium tuberculosis, with their action possibly involving binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .

Mode of Action

Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their inhibitory activities against tropomyosin receptor kinases (trks) . These compounds may interact with their targets, leading to changes in cellular processes such as proliferation and differentiation .

Biochemical Pathways

It’s worth noting that trks, which some pyrazolo[3,4-b]pyridine derivatives target, are involved in several signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of the pyrazolo[3,4-b]pyridine derivatives, compound c03, was noted to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

Some pyrazolo[3,4-b]pyridine derivatives have shown promising antituberculotic activity . Additionally, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line .

Action Environment

It’s worth noting that the synthesis of some pyrazolo[3,4-b]pyridine derivatives has been achieved under room temperature conditions, indicating potential stability under these conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDNXMPZBNLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=NN1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)

![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)

![N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2927551.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)